(2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Overview

Description

“(2,2,6,6-Tetramethylpiperidin-4-yl)methanol”, also known as TEMPO, is a stable nitroxyl radical that serves as a catalyst in oxidations . It is a very important intermediate in organic synthesis . By substitution in position 4, its reactivity can be steered . For example, processes with oxygen and 5 mol-% TEMPO permit environmentally benign reactions as alternatives to some oxidations .

Synthesis Analysis

The synthesis of “(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” involves several steps. A Friedel-Crafts approach provides a reliable access to the key intermediate, subsequently followed by a Suzuki-Miyaura cross-coupling . After the reaction, the contents are cooled to room temperature, the organic phase is washed thrice with deionized water, and the solvent and unreacted 1-alkoxy-2,2,6,6-tetramethylpiperidin-4-ol are separated from the organic phase by vacuum distillation .

Molecular Structure Analysis

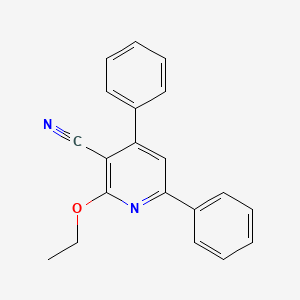

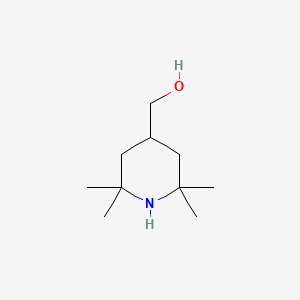

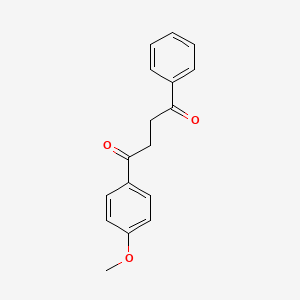

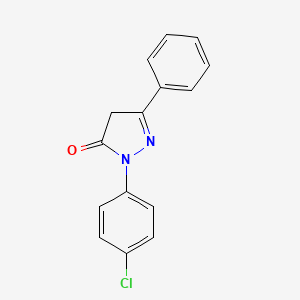

The molecular formula of “(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” is C11H23NO . The molecular weight is 185.31 g/mol . The structure of the molecule can be represented by the canonical SMILES string CC1(CC(CC(N1)(C)C)CCO)C .

Chemical Reactions Analysis

“(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” is utilized for the oxidation of various classes of alcohols to carbonyl compounds by using cyclic voltammetry . Oxidation can be achieved without the need for commonly used oxidizing agents .

Physical And Chemical Properties Analysis

“(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” has a molecular weight of 185.31 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 2 .

Scientific Research Applications

Photochemistry and Radical Mechanisms:

- Research by Hepp & Kramer (1994) investigated the dye-sensitized oxidation of tetramethylpiperidines (HALS) to N-oxyls. They found that at high concentrations in methanol, the oxidation product TEMPOL is formed via a type I radical mechanism, highlighting the compound's role in photochemical reactions (Hepp & Kramer, 1994).

Electrochemical Oxidation:

- Elinson et al. (2006) demonstrated the indirect electrochemical oxidation of 1-N-substituted piperidin-4-ones in methanol. They achieved the corresponding α-hydroxyketals, showcasing the compound's potential in electrochemical applications (Elinson et al., 2006).

Synthesis of Chiral Methanol:

- Schweifer & Hammerschmidt (2008) explored the synthesis of enantiopure chiral methanol using 2,2,6,6-tetramethylpiperidine. Their work illustrates the compound's utility in creating enantiopure chiral compounds (Schweifer & Hammerschmidt, 2008).

Catalytic Oxidation in Polymer Chemistry:

- Liu et al. (2017) researched the catalytic oxidation of cellulose using a novel nitroxide block copolymer, derived from 2,2,6,6-tetramethylpiperidine methacrylate monomer. This demonstrates the compound's application in advanced polymer chemistry and material science (Liu et al., 2017).

Synthesis of Novel Chiral Ligands:

- Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) synthesized new β-amino alcohols based on 2-piperidinylmethanols, highlighting the compound's role in creating chiral ligands for asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Applications in Electrochemical Processes:

- Iragi et al. (1995) prepared TEMPO-substituted polythiophenes and demonstrated their application in electrochemical processes, such as the efficient oxidation of alcohols (Iragi et al., 1995).

Study of Alcohol and Radical Interactions:

- Kołodziejski & Kȩcki (1978) used the ESR and PMR spectra of solutions of 2,2,6,6-tetramethylpiperidine nitroxide radical in alcohols to study alcohol and radical interactions. This provides insights into hydrogen bonding and radical behavior in chemical reactions (Kołodziejski & Kȩcki, 1978).

Oxidative Reactions:

- Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater (2013) synthesized 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and demonstrated its use in various oxidative reactions, showing the compound's versatility in organic synthesis (Mercadante et al., 2013).

Safety And Hazards

Future Directions

There are ongoing research efforts to develop scalable and environmentally benign routes to the free base of branaplam, a small molecule splicing modulator . This alternative approach circumvents the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route . There is also research into the use of “(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” in the preparation of metallo-amide bases and selective generation of silylketene acetals .

properties

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)5-8(7-12)6-10(3,4)11-9/h8,11-12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIYGHCNILACLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485199 | |

| Record name | 4-Piperidinemethanol, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol | |

CAS RN |

61171-35-5 | |

| Record name | 4-Piperidinemethanol, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054497.png)

![2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054499.png)

![2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054501.png)

![1-Bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene](/img/structure/B3054502.png)

![3-[3-(2-carboxyethyl)phenyl]propanoic Acid](/img/structure/B3054509.png)